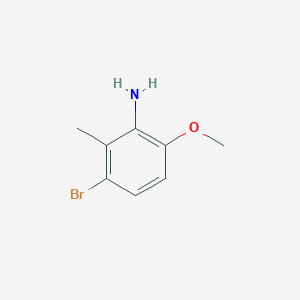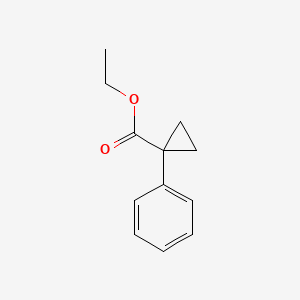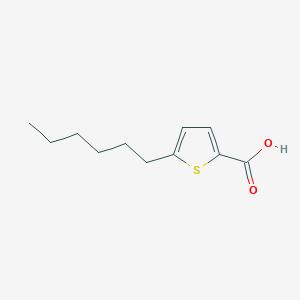
4-Isobutoxy-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound is a versatile building block for numerous organic synthesis applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-methylpropyl alcohol under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors or catalytic processes, to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Isobutoxy-3-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4) under specific conditions.
Major Products Formed
Oxidation: 3-Methyl-4-(2-methylpropoxy)benzoic acid.
Reduction: 3-Methyl-4-(2-methylpropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Isobutoxy-3-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-Isobutoxy-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form substituted products . The aldehyde group can also participate in nucleophilic addition reactions, forming various intermediates and products.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
3-Methylbenzaldehyde: Lacks the 2-methylpropoxy group.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a 2-methylpropoxy group.
Uniqueness
4-Isobutoxy-3-methylbenzaldehyde is unique due to the presence of both a 3-methyl group and a 4-(2-methylpropoxy) group on the benzaldehyde ring. This combination of substituents imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
特性
IUPAC Name |
3-methyl-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQVPDAMMYZELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527651 |
Source


|
| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90286-60-5 |
Source


|
| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














